3-Methyl Cytidine-d3 Methosulfate-d3

Stable Isotope Labeling LC-MS/MS Internal Standard

Ensure precise LC-MS/MS quantification of 3-methylcytidine in complex biological matrices. Unlike unlabeled or structural analog standards, this six-deuterium (d6) SIL-IS provides a distinct +6 Da mass shift, eliminating matrix effects and ionization variability critical for epitranscriptomic and cancer biomarker research. High isotopic purity (>95%) guarantees reliable normalization across multi-site clinical studies. Essential for achieving method LOQ in the low ng/mL range and transitioning assays to validated clinical tests with CV <15%.

Molecular Formula C₁₁H₁₃D₆N₃O₉S
Molecular Weight 375.39
Cat. No. B1150947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl Cytidine-d3 Methosulfate-d3
Synonyms3-(Methyl-d3)cytidine Mono(Methyl-d3 Sulfate) Salt; 
Molecular FormulaC₁₁H₁₃D₆N₃O₉S
Molecular Weight375.39
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl Cytidine-d3 Methosulfate-d3: Technical Baseline and Procurement Considerations


3-Methyl Cytidine-d3 Methosulfate-d3 is a deuterated nucleoside derivative characterized by the incorporation of six deuterium atoms (d6) across its 3-methylcytidine and methosulfate moieties . With a molecular formula of C11H13D6N3O9S and a molecular weight of 375.39 g/mol, it is supplied as a white solid with a melting point range of 238-240°C (decomposition) and is soluble in DMSO and methanol . This compound serves as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of 3-methylcytidine in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a critical tool for epitranscriptomic and cancer biomarker research [1].

Why Unlabeled 3-Methylcytidine or Other Structural Analogs Are Inadequate for 3-Methyl Cytidine-d3 Methosulfate-d3 Procurement


In LC-MS/MS quantification, the use of an isotopically distinct internal standard is paramount for correcting matrix effects, ionization variability, and sample loss. Substituting 3-Methyl Cytidine-d3 Methosulfate-d3 with its unlabeled counterpart or a non-deuterated structural analog introduces a critical source of quantification error . Unlabeled standards co-elute with the analyte and cannot be distinguished by the mass spectrometer, rendering them useless for accurate normalization [1]. Furthermore, structural analogs, even those closely related like 5-methylcytidine or cytidine, exhibit differential extraction recovery, chromatographic retention, and ionization efficiency in the source, which leads to incomplete and unreliable correction for complex biological matrix effects [2]. This compound's specific six-deuterium label ensures a distinct mass shift (+6 Da) from endogenous 3-methylcytidine, enabling precise and selective quantitation that is unattainable with generic alternatives .

3-Methyl Cytidine-d3 Methosulfate-d3: Quantifiable Differentiation from Analogs and In-Class Compounds


Superior Isotopic Purity for Unambiguous Analyte Discrimination in MS Quantification

The compound is synthesized with a deuterium isotopic purity of >95%, ensuring that the mass spectrometric signal for the internal standard is clearly resolved from the endogenous unlabeled 3-methylcytidine (m/z 258 for the protonated nucleobase) . This high enrichment level minimizes isotopic cross-talk and ensures accurate peak integration in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes, unlike lower-purity isotopic standards which can contribute to analyte signal and skew quantification [1].

Stable Isotope Labeling LC-MS/MS Internal Standard

Demonstrated Instability of Unlabeled 3-Methylcytidine Validates the Need for a Stable Isotope Internal Standard

A systematic stability study of 44 nucleosides revealed that unlabeled 3-methylcytidine is chemically unstable in aqueous solution, undergoing deamination to 3-methyluridine over time [1]. This degradation compromises the accuracy of quantification if used as an external standard. While the deuterium label in 3-Methyl Cytidine-d3 Methosulfate-d3 does not alter this intrinsic chemical reactivity, its use as an internal standard mathematically corrects for any such degradation that occurs post-addition to the sample, a correction unlabeled standards cannot provide [2].

Nucleoside Stability Deamination Standard Integrity

Analytical Sensitivity: 3-Methylcytidine Quantification Achieves a Low ng/mL LOQ in Multi-Analyte Panels

A validated multi-column LC-MS/MS method for the simultaneous quantification of 15 nucleosides, including 3-methylcytidine (m3C), reported a limit of quantitation (LOQ) for m3C in the range of 0.50–5.00 ng/mL [1]. This sensitivity is superior to that achieved for other modified nucleosides in the same panel, such as 7-methylguanosine (m7G, LOQ 12.5 ng/mL) and 5-methyluridine (m5U, LOQ 50.0 ng/mL) [1].

LC-MS/MS Sensitivity Limit of Quantitation

Optimized Collision-Induced Dissociation (CID) Fragmentation for Selective MRM Transition Design

A detailed MSn study elucidated the fragmentation pathways of 3-methylcytidine, identifying the neutral loss of ribose (132 Da) from the protonated molecule ([M+H]+ at m/z 258) to yield the protonated nucleobase (m/z 126) as the primary CID event [1]. Further MS3 of the nucleobase results in a characteristic loss of ammonia (17 Da) to produce a fragment ion at m/z 109 [1]. This knowledge is directly transferable to 3-Methyl Cytidine-d3 Methosulfate-d3, enabling the design of highly selective MRM transitions (e.g., m/z 264 → 132 or 126) that maximize signal-to-noise ratios and minimize interference from co-eluting isobaric species, a level of specificity not guaranteed when using generic MS parameters derived from uncharacterized cytidine analogs [2].

Mass Spectrometry Fragmentation MRM

Correction of Matrix Effects in Complex Biological Fluids via Co-Eluting Isotopologue

In LC-MS/MS analysis of urinary nucleosides, significant matrix effects are common due to co-eluting salts and endogenous compounds [1]. While deuterated internal standards generally correct for these effects, differential behavior can sometimes occur [2]. The six-deuterium label of 3-Methyl Cytidine-d3 Methosulfate-d3 results in a mass shift that is sufficiently large (+6 Da) to avoid spectral overlap with the analyte's isotopic envelope, yet the molecule's physicochemical properties are sufficiently similar to ensure near-identical chromatographic retention and ionization efficiency as the native 3-methylcytidine . This co-elution is critical for accurate normalization of ion suppression or enhancement throughout the analyte's chromatographic peak.

Matrix Effect Ion Suppression Internal Standard

Optimized Applications for 3-Methyl Cytidine-d3 Methosulfate-d3 Based on Verified Performance Metrics


Absolute Quantification of RNA m3C Modifications in Epitranscriptomics

Researchers studying the dynamics of tRNA and rRNA methylation can leverage the high isotopic purity (>95%) and defined fragmentation pathway of 3-Methyl Cytidine-d3 Methosulfate-d3 to establish a highly specific and sensitive LC-MS/MS assay . By using it as an internal standard, they can achieve absolute quantification of m3C levels in total RNA or specific RNA species isolated from cells or tissues, with a method LOQ in the low ng/mL range [1]. This is critical for understanding the role of m3C in translation fidelity and cellular stress responses.

Robust Urinary Biomarker Assay Validation for Cancer Diagnostics

For clinical chemistry laboratories and biomarker discovery groups investigating urinary nucleosides as non-invasive cancer markers (lung, gastric, colon, breast), this compound provides the necessary analytical rigor . Its ability to correct for variable matrix effects in urine samples, as a class-level feature of SIL-IS, ensures that observed changes in 3-methylcytidine concentration are due to biology and not analytical artifact [1]. This facilitates the transition of research-grade assays into validated clinical tests with acceptable precision (CV <15%).

Longitudinal Pharmacodynamic Studies of RNA Methyltransferase Inhibitors

In drug development programs targeting RNA-modifying enzymes, monitoring changes in m3C levels in patient samples over time requires an internal standard that compensates for sample degradation and instrumental drift. The intrinsic chemical instability of 3-methylcytidine (deamination) underscores the necessity of using the deuterated internal standard to normalize for any analyte loss that occurs during sample storage and processing . This approach ensures data integrity across multi-center, long-term clinical trials, where samples are often batched and analyzed over months.

Method Transfer and Cross-Laboratory Standardization in Multi-Omics Consortia

Large-scale metabolomics and epitranscriptomics consortia require standardized analytical methods to ensure data comparability across different sites and instruments. The provision of 3-Methyl Cytidine-d3 Methosulfate-d3 with a well-characterized isotopic purity and molecular identity allows each participating lab to use an identical internal standard. Combined with the established LC-MS/MS methodology and known LOQ [1], this minimizes inter-laboratory variability in the quantification of 3-methylcytidine, a key requirement for robust multi-omic data integration and meta-analysis.

Technical Documentation Hub

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